methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Thiophene-based analogs, a key structural component of this compound, have been reported to exhibit a variety of biological effects . They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer drugs .
Mode of Action
It’s known that thiophene derivatives can interact with various enzymes and receptors in biological systems . The presence of a sulfamoyl group in the compound suggests potential interactions with enzymes or receptors that recognize sulfonamide or sulfamate substrates or inhibitors.
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the electrophilic cyclization of appropriate precursors to form the benzothiophene ring . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the methoxybenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used to treat asthma.
Sertaconazole: An antifungal agent used to treat skin infections.
Uniqueness
Methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S2/c1-20(23,18-11-13-6-4-5-7-16(13)28-18)12-21-29(24,25)17-10-14(19(22)27-3)8-9-15(17)26-2/h4-11,21,23H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHYVDTMWWWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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